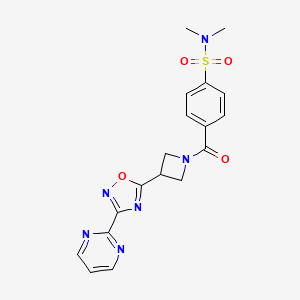![molecular formula C15H18N2OS B2390630 [4-(4-フェニル-1,3-チアゾール-2-イル)オキサン-4-イル]メタンアミン CAS No. 1314886-98-0](/img/structure/B2390630.png)
[4-(4-フェニル-1,3-チアゾール-2-イル)オキサン-4-イル]メタンアミン
概要
説明
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is a complex organic compound that features a thiazole ring, a tetrahydropyran ring, and a methanamine group
科学的研究の応用
Chemistry
In chemistry, [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and enzyme functions .
Medicine
Its structural features enable it to bind to specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用機序
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction . The presence of the phenyl and oxan groups in this compound could potentially influence its mode of action.
Biochemical Pathways
These include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . The presence of the phenyl and oxan groups in this compound could potentially influence its pharmacokinetic properties, including its bioavailability.
Result of Action
These include inducing or inhibiting cell proliferation, modulating oxidative stress, and affecting cell signaling pathways . The specific effects of this compound would depend on its exact targets, mode of action, and biochemical pathways affected.
生化学分析
Biochemical Properties
Thiazole compounds have been known to interact with various enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
- (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanol
- (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)amine
- (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)carboxylic acid
Uniqueness
Compared to similar compounds, [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine stands out due to its methanamine group, which provides additional reactivity and potential for further functionalization. This unique feature enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMJENTBCOPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)


![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

